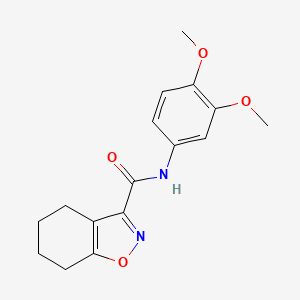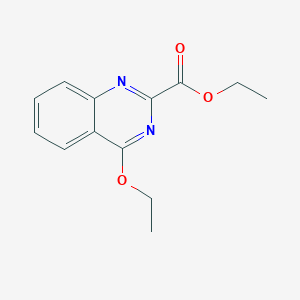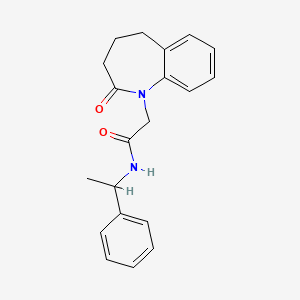![molecular formula C20H21N5O2S B7544142 2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a phenoxymethyl group, a thiazole ring, a piperazine ring, and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the formation of the thiazole ring, the introduction of the phenoxymethyl group, and the coupling with the piperazine and pyrimidine rings . The synthesis process can be complex and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazole ring is a five-membered ring with nitrogen and sulfur atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions. For example, the thiazole ring can participate in reactions with electrophiles . The piperazine ring can undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point, solubility, and stability can be important .Propiedades
IUPAC Name |
2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19(24-9-11-25(12-10-24)20-21-7-4-8-22-20)13-16-15-28-18(23-16)14-27-17-5-2-1-3-6-17/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYMWCTFNYRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)



![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)